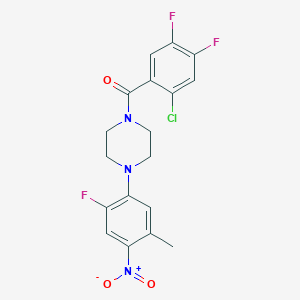![molecular formula C20H14ClN3O3 B5183023 5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5183023.png)
5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as CB-PIC, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound has been found to exhibit anti-tumor activity and has been studied in various scientific research applications.
Mécanisme D'action
5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is believed to exert its anti-tumor activity through the inhibition of the STAT3 signaling pathway. STAT3 is a transcription factor that plays a critical role in the development and progression of cancer. 5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the phosphorylation of STAT3, thereby inhibiting its transcriptional activity and downstream signaling pathways.
Biochemical and Physiological Effects:
5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to exhibit potent anti-tumor activity in various cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. 5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is its potent anti-tumor activity. It has been found to exhibit activity in various cancer cell lines, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of 5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is its low solubility, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for the study of 5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is the development of 5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the efficacy and safety of 5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione in preclinical and clinical trials. Another potential direction is the study of 5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione in combination with other anti-cancer agents to determine if it can enhance their anti-tumor activity. Finally, the development of more potent and soluble analogs of 5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione may also be an area of future research.
Méthodes De Synthèse
The synthesis of 5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione involves the condensation of 4-chlorobenzaldehyde and indole-3-carboxaldehyde with barbituric acid in the presence of a catalytic amount of piperidine. The resulting product is then purified through column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential therapeutic applications in the treatment of cancer. It has been found to exhibit anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Propriétés
IUPAC Name |
5-[[1-[(4-chlorophenyl)methyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3/c21-14-7-5-12(6-8-14)10-24-11-13(15-3-1-2-4-17(15)24)9-16-18(25)22-20(27)23-19(16)26/h1-9,11H,10H2,(H2,22,23,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLDJRQARHPFFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C=C4C(=O)NC(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5182944.png)
![2-(4-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)-N-isopropylacetamide](/img/structure/B5182946.png)
![4-[4-(2,6-dimethylphenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5182952.png)


![dimethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5182975.png)
![8-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-1-[2-(4-methoxyphenyl)ethyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5182979.png)
![4-fluoro-N,N-dimethyl-3-[(4-phenyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5182990.png)

![3-[5-({1-[4-(ethoxycarbonyl)phenyl]-3,5-dioxo-4-pyrazolidinylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5183007.png)
![1-(2-fluorobenzyl)-N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5183010.png)
![N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B5183012.png)
![4-fluoro-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B5183018.png)
![N-(2,4-dimethylphenyl)-2-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B5183019.png)